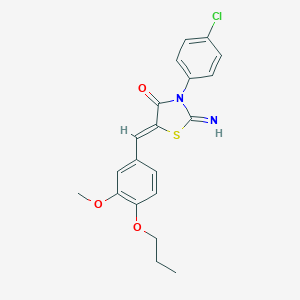![molecular formula C21H22N2O3 B302856 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide](/img/structure/B302856.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide, also known as BMCC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BMCC is a benzoxazole derivative that has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has also been shown to inhibit the migration and invasion of cancer cells, as well as induce cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide is its versatility in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs. However, one of the limitations of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many future directions for the study of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide. One potential direction is the development of new drugs based on the structure of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide. Another potential direction is the study of the mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide, in order to better understand its effects on the body. Additionally, further studies are needed to determine the safety and efficacy of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide in humans.
Métodos De Síntesis
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide can be synthesized by the reaction of 4-methoxyaniline with 2-aminobenzoic acid, followed by cyclization with cyclohexanecarboxylic acid in the presence of a dehydrating agent. The resulting product is then subjected to further purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides.
Propiedades
Nombre del producto |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide |
|---|---|
Fórmula molecular |
C21H22N2O3 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-17-10-7-15(8-11-17)21-23-18-12-9-16(13-19(18)26-21)22-20(24)14-5-3-2-4-6-14/h7-14H,2-6H2,1H3,(H,22,24) |
Clave InChI |
FQEUIFIKAIPYCG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C4CCCCC4 |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-Chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302774.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B302776.png)
![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)
![10-(4-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302781.png)
![4-[4-(benzyloxy)benzylidene]-2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B302782.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)
![ethyl 4-[4-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoate](/img/structure/B302788.png)

![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)

![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)